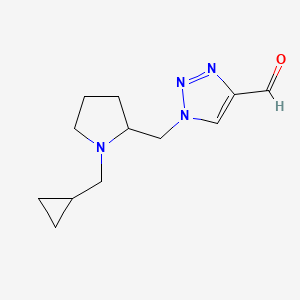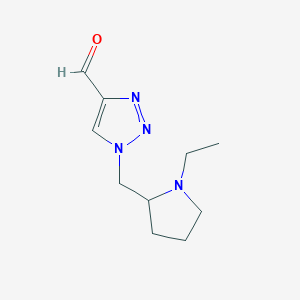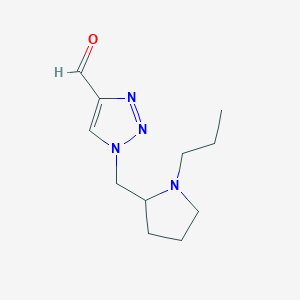![molecular formula C9H12ClN3 B1482178 7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2091705-31-4](/img/structure/B1482178.png)
7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Molecular Structure Analysis
The molecular structure of pyrazoles, which 7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole belongs to, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The specific molecular structure analysis of 7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole is not found in the searched resources.Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural characterization of various imidazo[1,2-b]pyrazole derivatives have been explored, providing insights into their potential chemical properties and applications. For example, the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides and their antimicrobial activity were investigated, highlighting the utility of these compounds in developing new antimicrobial agents (Jyothi & Madhavi, 2019). Another study detailed the crystal structure of a related compound, providing foundational knowledge for understanding the chemical behavior and potential applications of these compounds (Shao, Zhao, & Wang, 2009).
Luminescence Properties
- Research into the luminescence properties of multinuclear silver complexes with pyrazole-functionalized NHC ligands, including imidazo[1,2-b]pyrazole derivatives, reveals potential applications in materials science and photophysics. These studies suggest these compounds could be useful in developing new luminescent materials or in optical applications (Zhou, Zhang, Chen, & Qiu, 2008).
Antimicrobial and Antioxidant Activity
- The antimicrobial and antioxidant activities of imidazo[1,2-b]pyrazole derivatives have been extensively studied, indicating their potential in developing new therapeutics or preservatives. For instance, compounds synthesized from imidazo[1,2-a]pyrazine-2-carboxylic acid demonstrated promising antimicrobial activity, suggesting these derivatives may be valuable in combating microbial infections (B. Jyothi & N. Madhavi, 2019). Another study found that synthesized 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-ones exhibited good antimicrobial and antioxidant activity, underscoring the utility of these compounds in pharmaceutical and food industries (Umesha, Rai, & Harish Nayaka, 2009).
Mechanism of Action
Target of Action
Similar compounds with pyrazole scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Related compounds have been found to interfere with the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, an important membrane complex providing energy for the growth of pathogenic bacteria .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been studied and reported .
Result of Action
Related compounds have shown cytotoxic activities against various cell lines .
Action Environment
Eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions have been used in the synthesis of similar compounds .
properties
IUPAC Name |
7-(chloromethyl)-1-ethyl-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c1-3-12-4-5-13-9(12)8(6-10)7(2)11-13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLWATUUVRTPAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482112.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482113.png)
![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)
![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)
![6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482117.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482118.png)